
Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate is a complex organic compound with a unique structure that includes an imidazolidinone ring, a hexanamido group, and a phosphonofluoridate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidinone ring, the attachment of the hexanamido group, and the introduction of the phosphonofluoridate moiety. Each step requires specific reaction conditions, such as temperature, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the product.
化学反応の分析
Types of Reactions
Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phosphonofluoridate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of the phosphonofluoridate group with other functional groups.
科学的研究の応用
Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other phosphonofluoridates and imidazolidinone derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
Ethyl(10-(6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamido)decyl)phosphonofluoridate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C22H43FN3O4P |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
N-[10-[ethoxy(fluoro)phosphoryl]decyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide |
InChI |
InChI=1S/C22H43FN3O4P/c1-3-30-31(23,29)18-14-9-7-5-4-6-8-13-17-24-21(27)16-12-10-11-15-20-19(2)25-22(28)26-20/h19-20H,3-18H2,1-2H3,(H,24,27)(H2,25,26,28)/t19-,20+,31?/m0/s1 |
InChIキー |
AKIGUFDWVLQSPA-LVQXAQMUSA-N |
異性体SMILES |
CCOP(=O)(CCCCCCCCCCNC(=O)CCCCC[C@@H]1[C@@H](NC(=O)N1)C)F |
正規SMILES |
CCOP(=O)(CCCCCCCCCCNC(=O)CCCCCC1C(NC(=O)N1)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








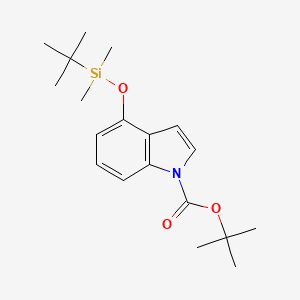

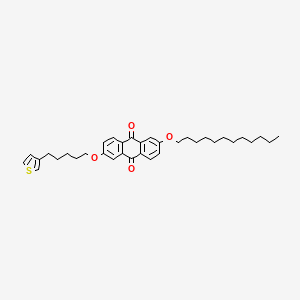
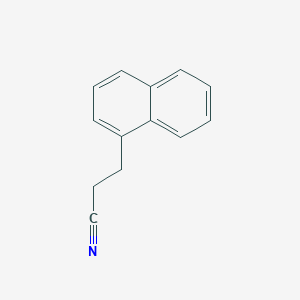
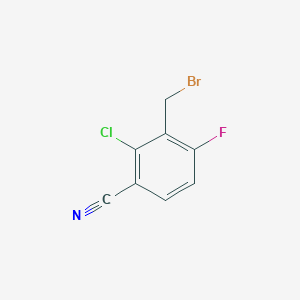
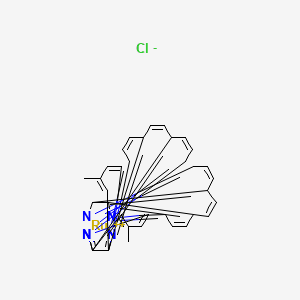
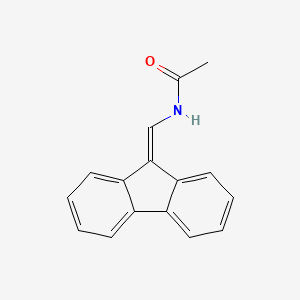
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
